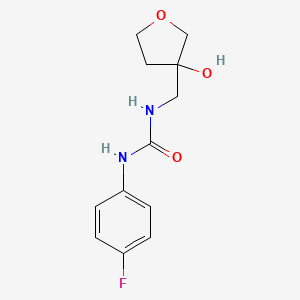

1-(4-Fluorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a urea derivative that exhibits potent antitumor activity and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Scientific Research Applications

Neuropeptide Receptor Antagonists

Research has identified certain trisubstituted phenyl urea derivatives as potent neuropeptide Y5 receptor antagonists, indicating their potential in the development of treatments for obesity and other disorders related to neuropeptide signaling. Optimization of these compounds has been achieved by modifying various molecular segments to enhance in vitro potency, with some compounds showing antagonist activity in cellular assays (Fotsch et al., 2001).

Hydrogel Formation

Certain urea compounds can form hydrogels in acidic conditions, dependent on the identity of the anion. This property allows for the tuning of gels' physical properties, making them interesting for applications requiring specific rheological or morphological characteristics (Lloyd & Steed, 2011).

Heterocyclic Fluorophosphoranes Synthesis

Research into the synthesis of heterocyclic fluorophosphoranes, including compounds structurally related to the query chemical, showcases the potential of these materials in the development of novel phosphorus-fluorine chemistry applications. These compounds have been prepared through innovative synthetic pathways, opening up new possibilities in materials science (Dunmur & Schmutzler, 1971).

Fluorescent Probes for Metal Ions

Some urea derivatives have been designed as fluorescent probes for the selective detection of metal ions, such as aluminum, which is crucial for applications in environmental monitoring and biological imaging. These compounds bind selectively and with high sensitivity, demonstrating their utility in detecting metal ions in various contexts (Wang et al., 2017).

Hydroxyl Group Quantification in Polymers

Research has also focused on characterizing hydroxyl functional groups in polymers containing trace water using a derivatization method that involves urea compounds. This method provides a convenient and efficient way to quantify hydroxyl groups, highlighting the versatility of urea derivatives in analytical chemistry applications (Moghimi et al., 2013).

Acetylcholinesterase Inhibitors

A series of urea derivatives has been synthesized and assessed for antiacetylcholinesterase activity, indicating their potential as therapeutic agents for treating diseases associated with acetylcholine deficiency, such as Alzheimer's disease. This research underscores the medicinal chemistry applications of urea compounds in neurodegenerative disease treatment (Vidaluc et al., 1995).

properties

IUPAC Name |

1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c13-9-1-3-10(4-2-9)15-11(16)14-7-12(17)5-6-18-8-12/h1-4,17H,5-8H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMMJZCNJGWYNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)NC2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2399883.png)

![N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2399884.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)

![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)

![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B2399902.png)